![molecular formula C12H20O2 B3118426 [1,1'-Bicyclopentyl]-2-aceticacid CAS No. 23786-96-1](/img/structure/B3118426.png)

[1,1'-Bicyclopentyl]-2-aceticacid

Overview

Description

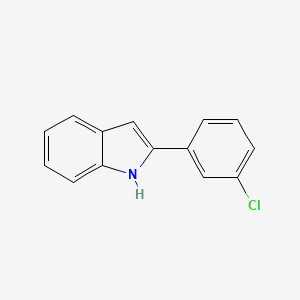

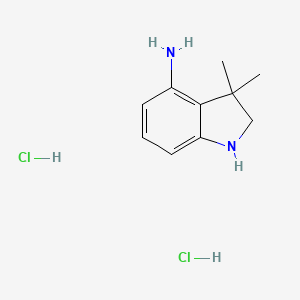

[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 . It is also known as [1,1'-Bicyclopentyl]-2-acetic acid .

Synthesis Analysis

While there are no direct theoretical or experimental works reported on the synthesis of[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid, a similar compound, cyclopentanol, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .

Scientific Research Applications

Regulation of Cell Death in Yeasts

Research has shown that acetic acid, a related compound, is a molecule of interest in yeast research due to its role in alcoholic fermentation and as a product of the metabolism of certain bacteria. Studies have focused on the mechanisms underlying the impact of acetic acid in yeast cells, particularly in cell death induced by acetic acid. These investigations have provided insights into regulated cell death mechanisms, with implications for both biotechnology and biomedicine (Chaves et al., 2021).

Environmental Contaminants

The presence of artificial sweeteners, including those derived from acetic acid, in the environment has been reviewed. These compounds have been identified in high concentrations in wastewater treatment plants and can serve as markers for studying the impact of wastewater on source waters and drinking waters. This review highlighted the need for further research on the ecotoxicological impact of artificial sweeteners and their transformation products (Lange et al., 2012).

Jasmonic Acid and Its Derivatives

Jasmonic acid and its derivatives, structurally related to cyclopentanone compounds, have been reviewed for their synthesis, usage, and biological activities. These plant stress hormones have shown potential as therapeutic agents in medicine, indicating the direction for long-term drug/nutraceutical safety trials and future research areas (Ghasemi Pirbalouti et al., 2014).

Corrosion of Copper by Organic Acid Vapours

Studies have explored the effect of low molecular weight carboxylic acids, such as acetic acid, on the corrosion of copper. These acids are significant in industrial contexts, contributing to the acidity of rain and being produced by the combustion of biomass. Understanding the corrosive effects of these acids on metals is crucial for developing more resilient materials and protective strategies (Bastidas & La Iglesia, 2007).

Wastewater Disinfection with Peracetic Acid

Peracetic acid, a potent disinfectant, has gained attention for its use in treating wastewater effluents. Its effectiveness against a wide range of microorganisms and lack of toxic or mutagenic by-products make it an attractive alternative for wastewater disinfection, despite challenges such as increased organic content in the effluent due to acetic acid and cost considerations (Kitis, 2004).

Properties

IUPAC Name |

2-(2-cyclopentylcyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-12(14)8-10-6-3-7-11(10)9-4-1-2-5-9/h9-11H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDXBPGJORPINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCC2CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10782729 | |

| Record name | [[1,1'-Bi(cyclopentane)]-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10782729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23786-96-1 | |

| Record name | [[1,1'-Bi(cyclopentane)]-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10782729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

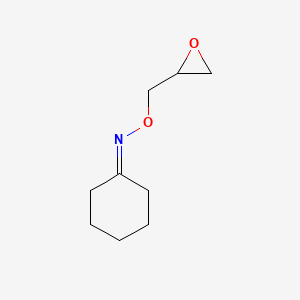

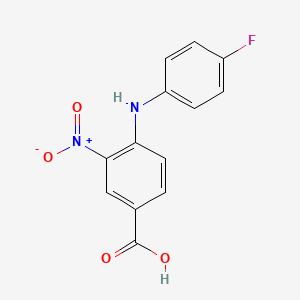

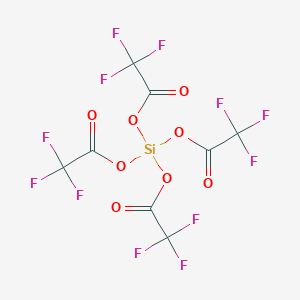

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)